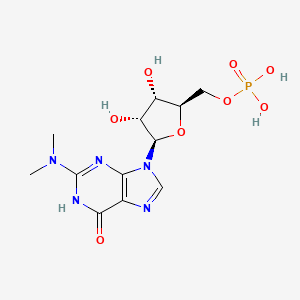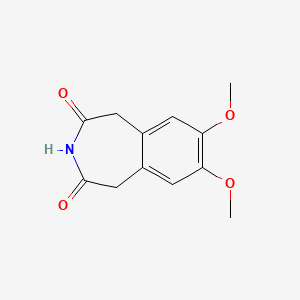![molecular formula C₂₀H₂₀N₆O₇S₄ B1145022 [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz CAS No. 111874-09-0](/img/no-structure.png)
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz
カタログ番号 B1145022
CAS番号:
111874-09-0
分子量: 584.67
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned, [6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz, is also known as Cefuroxime Axetil . It is a second-generation cephalosporin antibiotic .
Molecular Structure Analysis
The molecular formula of Cefuroxime Axetil is C20H22N4O10S . It has a molecular weight of 510.47 . The structure includes a β-lactam ring, which is common in cephalosporin antibiotics .Physical And Chemical Properties Analysis
Cefuroxime Axetil is a solid at room temperature . It has a melting point of 204 °C . It is soluble in Dimethylformamide .作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz' involves the coupling of two key intermediates, namely 2-amino-4-thiazole and 4-(2-carboxyethyl)-2-thiazole, followed by the addition of an acetyl group and an oxime moiety. The final step involves the resolution of the resulting racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "2-amino-4-thiazole", "4-(2-carboxyethyl)-2-thiazole", "acetic anhydride", "hydroxylamine hydrochloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Coupling of 2-amino-4-thiazole and 4-(2-carboxyethyl)-2-thiazole using triethylamine as a base and N,N-dimethylformamide as a solvent to obtain the intermediate 4-(2-carboxyethyl)-2-[(2-thiazolyl)amino]thiazole.", "Step 2: Acetylation of the intermediate using acetic anhydride and triethylamine as a base in N,N-dimethylformamide to obtain the intermediate 4-(2-carboxyethyl)-2-[(2-thiazolyl)acetylamino]thiazole.", "Step 3: Oximation of the intermediate using hydroxylamine hydrochloride and sodium hydroxide in water to obtain the intermediate 4-(2-carboxyethyl)-2-[(2-thiazolyl)(methoxyimino)acetylamino]thiazole.", "Step 4: Resolution of the racemic mixture using a chiral resolving agent such as tartaric acid to obtain the desired enantiomer '[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz'." ] } | |
CAS番号 |
111874-09-0 |
製品名 |
[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiaz |
分子式 |
C₂₀H₂₀N₆O₇S₄ |
分子量 |
584.67 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Biuret-15N3
287484-46-2
Unii-ffr4lwu87F
1174657-07-8



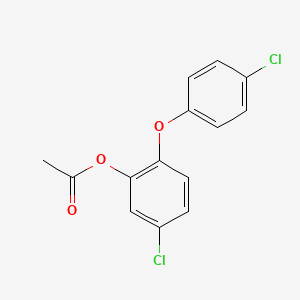
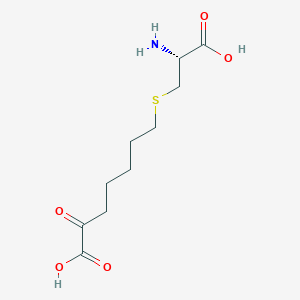
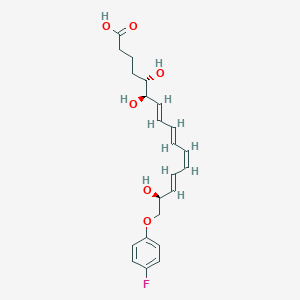
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)
